molecular formula C25H27N3O4S B3538078 4-{[N-benzyl-N-(mesitylsulfonyl)glycyl]amino}benzamide

4-{[N-benzyl-N-(mesitylsulfonyl)glycyl]amino}benzamide

Cat. No.: B3538078
M. Wt: 465.6 g/mol
InChI Key: CNQULFZPCHWGIX-UHFFFAOYSA-N
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Description

“4-{[N-benzyl-N-(mesitylsulfonyl)glycyl]amino}benzamide” is a compound that belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .


Synthesis Analysis

The synthesis of benzamide derivatives, such as “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method offers several advantages including the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

Properties

IUPAC Name

4-[[2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-17-13-18(2)24(19(3)14-17)33(31,32)28(15-20-7-5-4-6-8-20)16-23(29)27-22-11-9-21(10-12-22)25(26)30/h4-14H,15-16H2,1-3H3,(H2,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQULFZPCHWGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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